[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](1,5-dimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (1,5-DIMETHYL-1H-PYRAZOL-4-YL){3-PHENYL-7-[(E)-1-PHENYLMETHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule that features a pyrazole ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-DIMETHYL-1H-PYRAZOL-4-YL){3-PHENYL-7-[(E)-1-PHENYLMETHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE typically involves the formation of the pyrazole and indazole rings followed by their coupling. The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones . The indazole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration, ensuring that the methods are cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole and indazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Both the pyrazole and indazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole and indazole derivatives with biological targets. This can provide insights into the mechanisms
Properties
Molecular Formula |
C26H26N4O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-(1,5-dimethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C26H26N4O/c1-18-23(17-27-29(18)2)26(31)30-25(20-12-7-4-8-13-20)22-15-9-14-21(24(22)28-30)16-19-10-5-3-6-11-19/h3-8,10-13,16-17,22,25H,9,14-15H2,1-2H3/b21-16+ |
InChI Key |
LYHZWLYLNHNOQO-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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